

Prinaberel preclinical characterization animal models

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Compound Focus: Prinaberel

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Prinaberel Preclinical Profile Summary

The table below summarizes the core characteristics of **Prinaberel**.

Characteristic	Details
INN/USAN Name	Prinaberel [1]
Developmental Code	ERB-041, WAY-202041 [1]
Pharmacological Class	Selective Estrogen Receptor Beta (ER β) Agonist [2] [1]
Primary Indications (Investigational)	Endometriosis, Crohn's disease, Inflammatory Bowel Disease, Rheumatoid Arthritis [3] [1]
Highest Development Phase	Phase 2 [3]

Quantitative Biological & Pharmacological Data

The following tables consolidate the key quantitative findings from preclinical studies.

Table 1: Binding Affinity (IC50) and Selectivity of Prinaberel [2]

Species	ER β IC50 (nM)	ER α IC50 (nM)	Selectivity (ER β over ER α)
Human	5.4	1200	>200-fold
Rat	3.1	620	>200-fold
Mouse	3.7	750	>200-fold

Table 2: Key In Vitro and In Vivo Experimental Findings

Experimental Model	Findings	Citation
In Vitro: Human SCC & A431 cells	Induced differentiation, cell cycle arrest, reduced colony formation. Reduced p-NF- κ Bp65, iNOS, COX-2. Diminished p-PI3K, p-AKT, enhanced E-cadherin, reduced cell migration.	[2]
In Vitro: Ovarian Cancer Cells (SKOV-3, etc.)	Inhibited proliferation dose- and time-dependently (0.01-10 μ M). Promoted apoptosis (10 μ M; 48h).	[2]
In Vivo: SKH-1 Hairless Mouse (Squamous Cell Carcinoma)	Topical application (2 mg/mouse) prior to UVB irradiation for 30 weeks suppressed tumor development. Reduced proliferation & angiogenesis, induced apoptosis in tumors.	[2]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the data tables.

In Vitro Cell Proliferation and Apoptosis Assay

- **Cell Lines:** Human ovarian cancer cell lines (e.g., SKOV-3, A2780CP, OVCAR-3) [2].
- **Compound Treatment:**
 - **Prinaberel** was dissolved in DMSO and diluted to required concentrations [2].

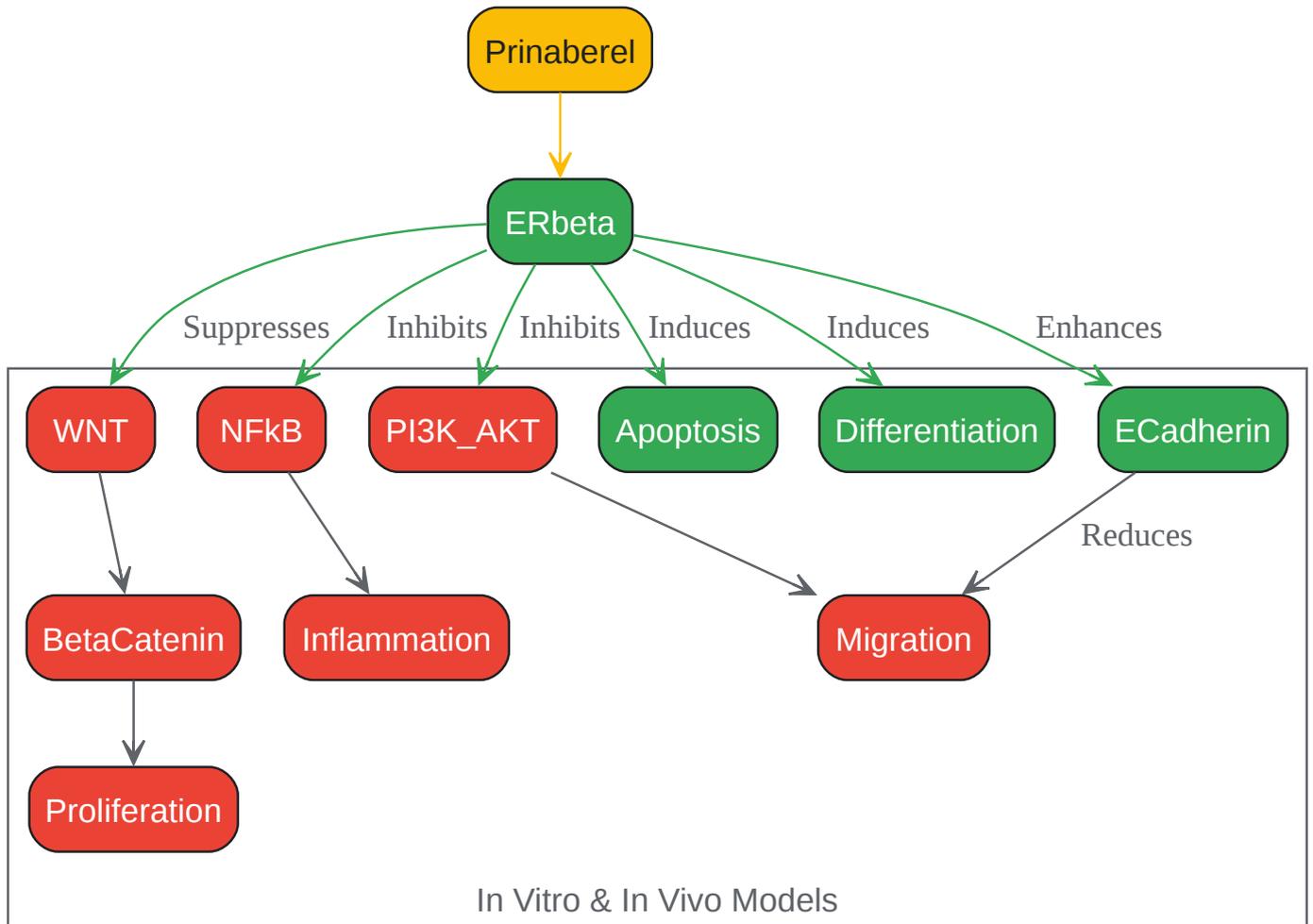
- Cells were treated with a range of **Prinaberel** concentrations (e.g., 0.01 μM , 0.1 μM , 10 μM) for 24-48 hours [2].
- **Proliferation Measurement:** Cell viability and proliferation were assessed using standard assays (e.g., MTT, XTT) after the treatment period [2].
- **Apoptosis Analysis:** After treatment (e.g., 10 μM for 48 hours), apoptosis was measured via techniques like flow cytometry (Annexin V/PI staining) or caspase-3 activity assays [2].

In Vivo SKH-1 Hairless Mouse Model of UVB-Induced Skin Carcinogenesis

- **Animals:** Six- to eight-week-old female SKH-1 hairless mice [2].
- **Test Article and Formulation:** **Prinaberel** was formulated in ethanol (e.g., 2 mg in 200 μL) for topical application [2].
- **Dosing Protocol:**
 - Mice received a topical application of **Prinaberel** (e.g., 2 mg/mouse) 30 minutes prior to UVB irradiation (180 mJ/cm^2) [2].
 - This dosing and irradiation regimen was repeated for an extended period (e.g., 30 weeks) [2].
- **Endpoint Measurements:**
 - **Tumor Burden:** Number, size, and incidence of skin tumors were monitored.
 - **Histopathological Analysis:** Tumor tissues were analyzed for biomarkers of proliferation (e.g., Ki-67), angiogenesis (e.g., CD31), and apoptosis (e.g., TUNEL staining) [2].
 - **Molecular Analysis:** Protein expression of key pathway components (e.g., β -catenin, NF- κB , PI3K-AKT) in tumor tissues was evaluated by Western blot [2].

Signaling Pathways and Experimental Workflow

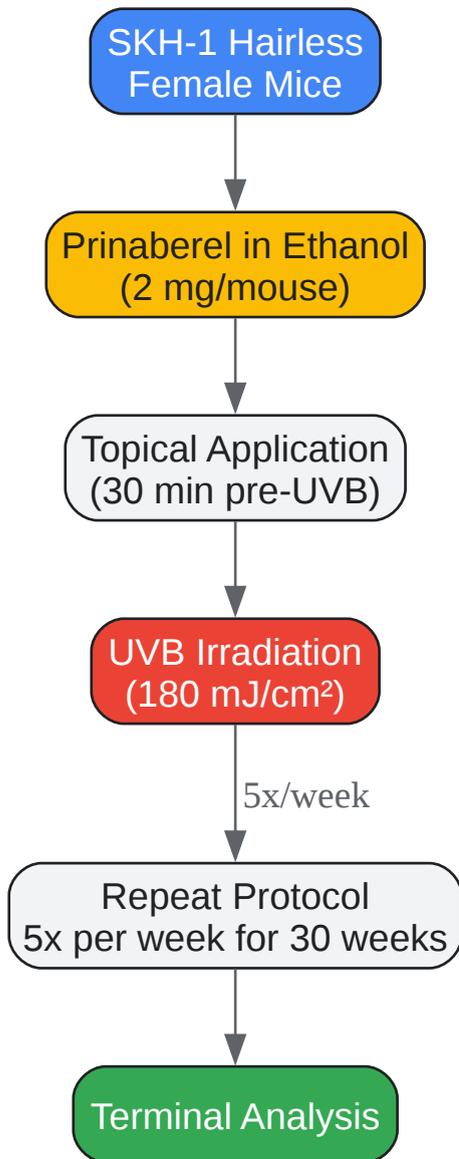
The diagram below illustrates the proposed signaling pathways through which **Prinaberel** exerts its anticancer effects, based on the cited preclinical data.



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*Mechanism of **Prinaberel**'s anticancer effects via ER β agonism, based on in vitro and in vivo models.*

The following diagram outlines the general workflow for the key in vivo experiment on skin cancer chemoprevention.



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Workflow for in vivo SKH-1 hairless mouse model of UVB-induced skin carcinogenesis.

Conclusion

This guide synthesizes the existing preclinical data on **Prinaberel**, confirming its role as a **highly selective ER β agonist** [2] [1]. The data demonstrates its potential therapeutic efficacy in models of inflammation and cancer, primarily through the modulation of **WNT/ β -catenin, NF- κ B, and PI3K-AKT signaling pathways** [2].

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References

1. - Wikipedia Prinaberel [en.wikipedia.org]
2. Prinaberel (ERB-041) | ER β Agonist [medchemexpress.com]
3. PRINABEREL (PD006361, MQIMZDXIAHJKQP- ... [probes-drugs.org]

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